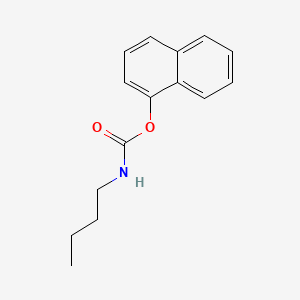
Carbamic acid, butyl-, 1-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, butyl-, 1-naphthalenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid moiety esterified with a butyl group and a naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, 1-naphthalenyl ester typically involves the reaction of 1-naphthol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
1-Naphthol+Butyl isocyanate→Carbamic acid, butyl-, 1-naphthalenyl ester
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, butyl-, 1-naphthalenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 1-naphthol and butyl carbamate.
Oxidation: The naphthalenyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester can participate in nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 1-Naphthol and butyl carbamate.
Oxidation: Oxidized derivatives of the naphthalenyl group.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, butyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.
Wirkmechanismus
The mechanism of action of carbamic acid, butyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by carbamylation of active site residues. The naphthalenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester
Uniqueness
Carbamic acid, butyl-, 1-naphthalenyl ester is unique due to the presence of both a butyl group and a naphthalenyl group, which confer distinct chemical and physical properties. The naphthalenyl group provides aromaticity and potential for π-π interactions, while the butyl group offers hydrophobicity and flexibility.
Eigenschaften
CAS-Nummer |
38357-68-5 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
naphthalen-1-yl N-butylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-11-16-15(17)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
BWSGOFFCLVVTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



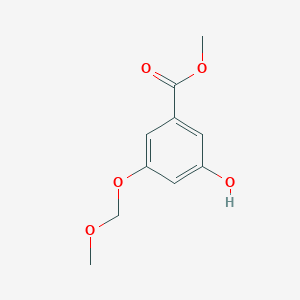
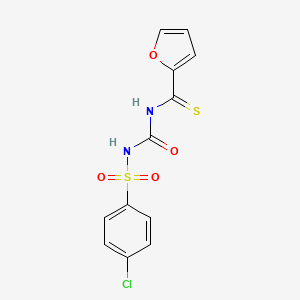
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
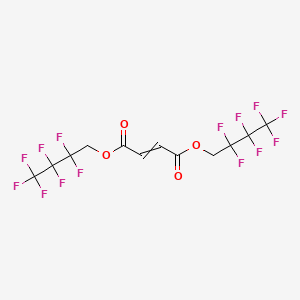
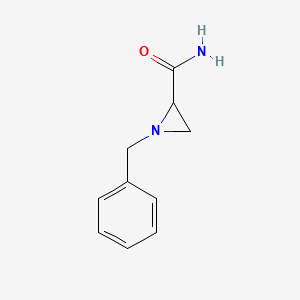
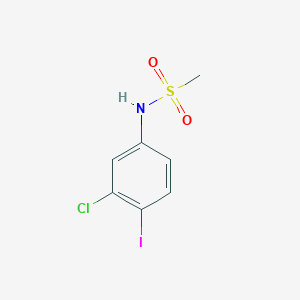
![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)

![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)

![Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-](/img/structure/B13994895.png)
